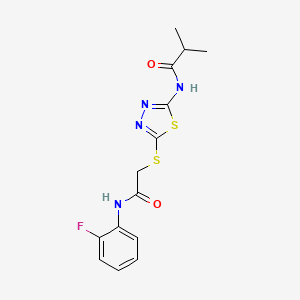

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Description

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features a fluorophenyl group, an amino group, and an isobutyramide moiety

Properties

IUPAC Name |

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O2S2/c1-8(2)12(21)17-13-18-19-14(23-13)22-7-11(20)16-10-6-4-3-5-9(10)15/h3-6,8H,7H2,1-2H3,(H,16,20)(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNMPZOWJPPICI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with an appropriate nucleophile.

Attachment of the Amino Group: The amino group can be introduced through amination reactions, where an amine reacts with an appropriate electrophile.

Formation of the Isobutyramide Moiety: The isobutyramide moiety can be introduced through amidation reactions, where an amine reacts with an isobutyric acid derivative.

Industrial Production Methods

Industrial production of N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can

Biological Activity

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a compound of interest due to its potential biological activities, especially in the field of cancer research. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is , with a molecular weight of 418.46 g/mol. The compound features several functional groups that may influence its interaction with biological targets.

The exact mechanism of action for this compound remains largely unexplored; however, its structural components suggest potential interactions with various biological macromolecules:

- Target Interaction : The compound may interact with proteins or enzymes through covalent bonds and hydrogen bonding due to the presence of functional groups like the thiadiazol and methoxybenzamide moieties.

- Biochemical Pathways : It is hypothesized that the compound could influence pathways involving enzymes that recognize its structural features. This includes potential effects on cellular signaling pathways related to cancer cell proliferation and apoptosis.

Anticancer Properties

Recent studies indicate that derivatives of 1,3,4-thiadiazole, including compounds structurally similar to N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide, exhibit significant cytotoxic activity against various cancer cell lines.

- In Vitro Cytotoxicity :

- Compounds similar to this structure have shown promising results in inhibiting the growth of breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. For instance, certain thiadiazole derivatives demonstrated IC50 values ranging from 0.28 to 4.27 µg/mL against these cell lines .

- A structure–activity relationship (SAR) study revealed that modifications to the phenyl ring significantly affect anticancer potency .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | MCF-7 | 0.28 |

| Compound B | HepG2 | 0.52 |

| Compound C | MDA-MB-231 | 1.78 |

Selectivity for Cancer Cells

Studies have shown that certain derivatives exhibit selectivity for cancer cells over normal cells, suggesting a potential therapeutic window for further development . For example, some compounds were able to induce apoptosis in cancer cells while sparing normal cell lines.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in cancer treatment:

- Case Study 1 : A recent study evaluated a series of thiadiazole-based compounds for their anticancer activity against a panel of human cancer cell lines. The most active derivative showed an IC50 value of 7.4 µM against K562 leukemia cells and exhibited selective cytotoxicity .

- Case Study 2 : Another investigation focused on the interaction of these compounds with tubulin, revealing that specific structural modifications enhanced binding affinity and cytotoxicity against breast cancer cells .

Pharmacokinetics

The pharmacokinetic profile of N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is influenced by its molecular weight and polarity. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for determining its bioavailability and therapeutic potential.

Q & A

Q. What computational methods validate the compound's interaction with biological targets?

- Protocols :

- Docking Studies : Use PDB structures (e.g., 4UX9 for EGFR) and Glide SP/XP scoring .

- ADMET Prediction : SwissADME for bioavailability radar plots and toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.